4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid
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Description
4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.
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Scientific Research Applications
Carboxylation of Acetylenic Compounds
Research on the carboxylation of acetylenic compounds, such as the analysis conducted by Finashina et al. (2016), reveals insights into the reactions of acetylenic alcohols with carbon dioxide on silver- and copper-containing catalysts. This study showcases the potential of acetylenic compounds in synthesizing polyfunctional acids through direct carboxylation processes, although the desired 4-hydroxy-4-methylpent-2-ynoic acid did not form under the conditions tested (Finashina, Kustov, Krasovskii, & Formenova, 2016).
Alkoxy Radical Isomerization
The gas-phase reactions of OH radicals with dimethylpentanol derivatives, as explored by Atkinson and Aschmann (1995), provide a fundamental understanding of alkoxy radical isomerization. This process yields various ketones and hydroxy-ketones, demonstrating the intricate reaction pathways and potential for chemical synthesis that acetylenic compounds might partake in (Atkinson & Aschmann, 1995).
Nucleophilic Addition to Acetylenic Esters
El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to acetylenic esters, leading to the formation of diastereomeric mixtures. This research highlights the stereochemical aspects of reactions involving acetylenic compounds, offering insights into the synthesis of complex organic molecules (El-Samahy, 2005).
Properties
IUPAC Name |
4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h1-5H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDBJOBJUMOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.